![molecular formula C12H9ClN2Te B14471056 (E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene CAS No. 72643-40-4](/img/structure/B14471056.png)
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene is an organotellurium compound characterized by the presence of a chlorotellanyl group attached to a phenyl ring, which is further connected to a diazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene typically involves the reaction of 2-chlorotellanylbenzene with phenylhydrazine under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the phenylhydrazine on the chlorotellanylbenzene, followed by the elimination of a hydrogen chloride molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the diazene moiety to hydrazine derivatives.
Substitution: The chlorotellanyl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various functionalized organotellurium compounds.
Scientific Research Applications
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of novel therapeutic agents.
Industry: Utilized in the synthesis of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The chlorotellanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The diazene moiety can undergo redox reactions, generating reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[2-(Chloroselenanyl)phenyl]-2-phenyldiazene: Similar structure but with a selenanyl group instead of a tellanyl group.
(E)-1-[2-(Chlorostannyl)phenyl]-2-phenyldiazene: Contains a stannyl group instead of a tellanyl group.
Uniqueness
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene is unique due to the presence of the tellanyl group, which imparts distinct chemical and biological properties compared to its selenium and tin analogs
Properties
CAS No. |
72643-40-4 |
|---|---|
Molecular Formula |
C12H9ClN2Te |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(2-phenyldiazenylphenyl) tellurohypochlorite |
InChI |
InChI=1S/C12H9ClN2Te/c13-16-12-9-5-4-8-11(12)15-14-10-6-2-1-3-7-10/h1-9H |
InChI Key |
NPWKKLAONAZUBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2[Te]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


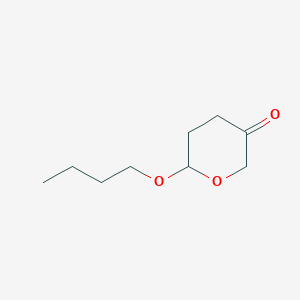

![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
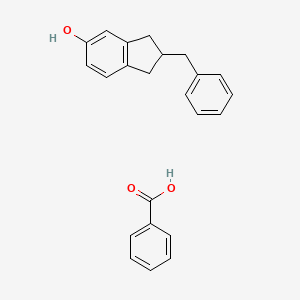
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)


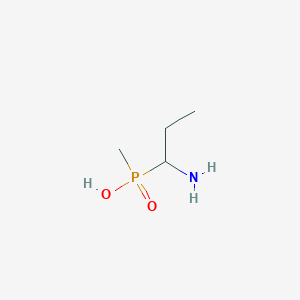
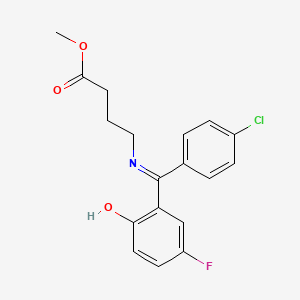
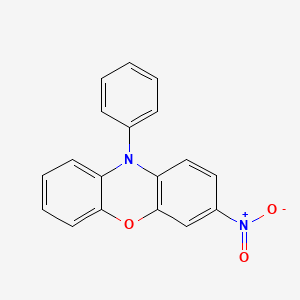
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
